庚二酸二(2-乙基己基)酯

描述

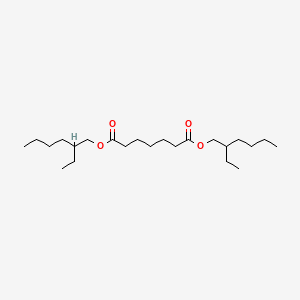

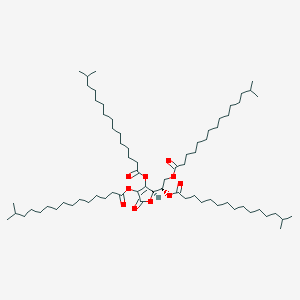

Heptanedioic acid, bis(2-ethylhexyl) ester, also known as Bis(2-ethylhexyl)heptanedioate, is a chemical compound with the molecular formula C23H44O4 . It belongs to the category of heterocyclic organic compounds .

Synthesis Analysis

The synthesis of similar compounds, such as bis(2-ethylhexyl)sebacate, has been studied. One method involves the non-catalytic synthesis under high pressures. The reaction kinetics were found to be reversible and were used to fit the experimental data considering the effect of acid catalysis across different initial molar ratios and temperatures .Molecular Structure Analysis

The molecular structure of Heptanedioic acid, bis(2-ethylhexyl) ester consists of a heptanedioic acid molecule with two 2-ethylhexyl groups attached through ester linkages . The exact mass of the molecule is 384.32400 .Physical And Chemical Properties Analysis

Heptanedioic acid, bis(2-ethylhexyl) ester is a clear, oily liquid at ambient temperatures . It has a density of 0.924g/cm3, and a boiling point of 394.4ºC at 760 mmHg . The flash point is 174.3ºC .科学研究应用

电致变色器件: 聚(己二酸双(2-噻吩-3-基-乙基酯))由于其电子跃迁和开关能力在电致变色器件中显示出潜力 (Camurlu, Çırpan, & Toppare, 2004).

金属离子分离: 双(2-乙基己基)膦酸可有效从未精制的硫酸镍(II)溶液中分离钴(II)和镍(II),并在其他金属分离中显示出潜力 (Nagaosa & Nonome, 1997); (Binghua et al., 1996).

绿色化学: 一种使用质子离子液体的合成替代双(2-乙基己基)对苯二甲酸酯增塑剂的可持续方法提供了一种更绿色且经济可行的技术 (Grymel et al., 2020).

废物回收: 正庚烷中的混合萃取剂可以从废锂离子电池浸出液中回收和分离锰、铜和钴 (Wang et al., 2012).

生物遗传转化: 在木瓜花蕾和花朵中,双(2-乙基己基)邻苯二甲酸酯减少,而己二酸双(2-乙基己基)酯增加,表明生物遗传转化 (Kang Wen-yi, 2010).

高压合成: 在无外催化剂的情况下,在亚临界和近临界条件下合成双(2-乙基己基)癸二酸酯具有经济和环境优势 (Narayan & Madras, 2017).

飞机发动机油: 具有更高利用特性的新型油品,包括双(2-乙基己基)衍生物,可用于燃气涡轮发动机 (Mammadyarov et al., 2021).

环境和食品分析: 一种基于 SERS 的双(2-乙基己基)邻苯二甲酸酯适体传感器提供了一种快速、灵敏且易于使用的环境和食品分析定量检测方法 (Tu, Garza, & Coté, 2019).

稀土元素分离: 使用功能离子液体协同萃取重稀土元素显示出更好的萃取和洗脱性能的潜力,有利于稀土元素分离产业 (Sun et al., 2015).

安全和危害

Heptanedioic acid, bis(2-ethylhexyl) ester should be handled with care to avoid contact with skin and eyes. It is recommended not to breathe vapors or spray mist. Precautionary measures against static discharges should be taken. The compound should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

属性

IUPAC Name |

bis(2-ethylhexyl) heptanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4/c1-5-9-14-20(7-3)18-26-22(24)16-12-11-13-17-23(25)27-19-21(8-4)15-10-6-2/h20-21H,5-19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUZLBVWHHRQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCC(=O)OCC(CC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868152 | |

| Record name | Bis(2-ethylhexyl) heptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanedioic acid, bis(2-ethylhexyl) ester | |

CAS RN |

72630-12-7 | |

| Record name | Heptanedioic acid, bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072630127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-3-methylene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one](/img/structure/B8205256.png)

![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B8205306.png)

![(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B8205344.png)